molecular formula C27H27NO3S2 B8453164 1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate CAS No. 88516-25-0

1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate

Cat. No. B8453164
Key on ui cas rn: 88516-25-0
M. Wt: 477.6 g/mol
InChI Key: LPRRYQUPCOWRSG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642341

Procedure details

A mixture of 2-(triphenylmethylthio)ethyl methanesulfonate (0.598 g, 1.50 mmol), tetra-n-butylammonium iodide (0.020 g) and pyridine. (1.2 mL, 15.0 mmol) was heated at 90° C. under a nitrogen atmosphere for 3 h. After cooling to 25° C., the pyridine was evaporated under reduced pressure to a white solid which was triturated in ether and filtered 0.66 g, (92%), mp 135°-50° C. dec. ir (KBr) νmax : 1628 (pyridinium), 1590, 1575 (phenyl), 1190 cm-1 (sulfonate), 1Hmr (DMSO-d6) δ: 2.31 (3H, s, CH3SO3-), 2.82 (2H, m, CH2S), 4.40 (2H, m, CH2N+), 7.28 (15H, m, phenyl), 8.12 (2H, m, Hm of pyridinium), 8.59 (1H, m, Hp of pyridinium), 8.84-8.85 (2H, dd, J=1.3 Hz, J=6.7 Hz, Ho of pyridinium). Anal. calcd. for C27H37NO3S2.H2O: C 65.43, H 5.90, N 2.83, S 12.94; found: C 65.77, H 5.81, N 3.25, S 12.55.
Name
2-(triphenylmethylthio)ethyl methanesulfonate
Quantity
0.598 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH2:7][S:8][C:9]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:4])=[O:3].[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][S:2]([O-:5])(=[O:4])=[O:3].[C:16]1([C:9]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[S:8][CH2:7][CH2:6][N+:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-(triphenylmethylthio)ethyl methanesulfonate
Quantity
0.598 g
Type
reactant
Smiles
CS(=O)(=O)OCCSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.02 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
the pyridine was evaporated under reduced pressure to a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated in ether
FILTRATION
Type
FILTRATION
Details
filtered 0.66 g, (92%), mp 135°-50° C. dec. ir (KBr) νmax

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)[O-].C1(=CC=CC=C1)C(SCC[N+]1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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